
Gpx4-IN-2
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Overview
Description
Gpx4-IN-2 is a potent and selective inhibitor of glutathione peroxidase 4 (GPX4), a critical enzyme involved in cellular redox homeostasis. GPX4 mitigates lipid peroxidation by reducing hydroperoxides in membranes, thereby protecting cells from ferroptosis, a form of iron-dependent programmed cell death. This compound exhibits anti-proliferative activity by disrupting this protective mechanism, leading to the accumulation of lipid peroxides and subsequent ferroptosis in cancer cells . Its ability to selectively target GPX4 positions it as a promising candidate for cancer research, particularly in malignancies resistant to conventional therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GPX4-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: This involves the construction of the core molecular framework through a series of organic reactions such as condensation, cyclization, and coupling reactions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties. This may involve reactions such as halogenation, alkylation, and acylation.
Purification: The final compound is purified using techniques such as recrystallization, chromatography, and distillation to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to a larger scale. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques. The process would also need to comply with safety and environmental regulations to ensure safe and sustainable production.
Chemical Reactions Analysis
GPX4 Catalytic Mechanism and Targetability
GPX4 reduces lipid hydroperoxides (LOOH) to nontoxic lipid alcohols (LOH) using glutathione (GSH) as a cofactor. The catalytic cycle involves:
-
Oxidation of selenocysteine (Sec46) by LOOH, forming a selenenic acid intermediate.
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Reduction of the intermediate by GSH, generating selenenyl sulfide.
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Regeneration of active Sec46 via a second GSH molecule, producing glutathione disulfide (GSSG) .
Key residues :
Residue | Role |
---|---|
Sec46 | Catalytic nucleophile |
Gln81 | Stabilizes transition state |
Trp136 | Positions Sec46 for activity |
Asn137 | Maintains redox-active site geometry |
Mutations (e.g., Sec46→Cys) reduce GPX4 activity by ~90% .
GPX4 Inhibitor Classes and Mechanisms
While Gpx4-IN-2 is not directly described, structurally diverse inhibitors share common features:
Table 1: Representative GPX4 Inhibitors and Their Actions
Compound | Mechanism | EC₅₀/IC₅₀ | Citation |
---|---|---|---|
RSL3 | Covalent binding to Sec46 | 50 nM | |
ML162 | Direct GPX4 alkylation | 100 nM | |
FIN56 | GPX4 degradation + CoQ10 inhibition | 10 μM | |
Erastin | System Xc⁻ inhibition → GSH depletion | 1 μM |
This compound likely belongs to the covalent inhibitor class, targeting Sec46 or adjacent residues.
3.1. Covalent Inhibition
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Kinetics : Second-order rate constants for Sec46 alkylation range from 10³ to 10⁴ M⁻¹s⁻¹ .
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Adduct Formation : Mass spectrometry confirms selenocysteine-adduct formation (e.g., ML162-Sec46) .
3.2. Non-Covalent Modulation
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Compound 102 (AG-205/37217004) binds an allosteric site (Tm shift +2°C), increasing GPX4 activity by 236% .
Ferroptosis Induction via GPX4 Suppression
GPX4 inhibition leads to:
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Lipid peroxide accumulation (e.g., 15-HpETE, 12-HpETE).
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Iron-dependent Fenton reactions → membrane rupture.
Key pathways :
LOOHGPX4LOH
Fe2++H2O2→Fe3++OH−+⋅OH
Analytical Methods for GPX4 Activity
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Fluorescence assays : NADPH depletion at 340 nm (coupled with glutathione reductase) .
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CETSA : Thermal stability profiling to confirm target engagement .
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X-ray crystallography : Resolves inhibitor binding at 1.0–1.5 Å resolution .
Therapeutic Implications
Compounds inducing GPX4 degradation (e.g., N6F11) show tumor-specific ferroptosis in xenograft models . This compound may exploit similar proteasomal pathways, though structural validation is required.
Unresolved Questions
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Does This compound exhibit isoform selectivity (cytosolic vs. mitochondrial GPX4)?
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What is its bioavailability and off-target profile compared to RSL3/ML162?
For definitive data on This compound , targeted experimental studies (e.g., CETSA, crystallography) are necessary. Current evidence aligns with established GPX4 inhibition paradigms .
Scientific Research Applications
Applications in Cancer Therapy
2.1 Induction of Ferroptosis
Inhibition of GPX4 using Gpx4-IN-2 has been shown to induce ferroptosis in various cancer cell lines. For instance, studies have demonstrated that this compound effectively induces cell death in thyroid cancer cells by increasing reactive oxygen species (ROS) levels and suppressing the mTOR signaling pathway, which is crucial for cell growth and survival .
Table 1: Summary of Cancer Cell Lines Affected by this compound
2.2 Combination Therapies
Research suggests that combining this compound with conventional therapies can enhance treatment efficacy. For example, when used alongside standard chemotherapy agents, this compound may overcome drug resistance by promoting ferroptosis in resistant cancer cells .
Neurodegenerative Disease Applications
GPX4 also plays a role in neuroprotection. Inhibition of GPX4 using this compound has potential therapeutic implications for neurodegenerative diseases characterized by oxidative stress and ferroptosis, such as Alzheimer's disease and Parkinson's disease .
Table 2: Potential Applications in Neurodegenerative Diseases
Disease Type | Mechanism Exploited | Expected Outcome | References |
---|---|---|---|
Alzheimer's Disease | Induction of ferroptosis | Reduction of neurotoxic buildup | |
Parkinson's Disease | Modulation of oxidative stress | Neuroprotection |
Case Studies and Research Findings
Case Study 1: Thyroid Cancer Treatment
A preclinical study demonstrated that this compound induced significant cell death in thyroid cancer cells through the activation of ferroptosis. The study highlighted the compound's ability to elevate ROS levels while inhibiting the mTOR pathway, suggesting its potential as a therapeutic agent for advanced therapy-resistant thyroid cancers .
Case Study 2: Gastric Cancer Regulation
In gastric cancer cell lines, the knockdown of GPX4 resulted in increased ROS levels and decreased cell viability. The application of this compound further confirmed the role of GPX4 as a regulator of ferroptosis, indicating its potential as a target for gastric cancer therapy .
Mechanism of Action
GPX4-IN-2 exerts its effects by inhibiting the activity of glutathione peroxidase 4. This inhibition leads to the accumulation of lipid hydroperoxides, which can trigger ferroptosis. The molecular targets of this compound include the active site of glutathione peroxidase 4, where it binds and prevents the reduction of lipid hydroperoxides. The pathways involved in the mechanism of action include the ferroptosis pathway, which is characterized by iron-dependent lipid peroxidation and cell death .
Comparison with Similar Compounds
Below is a synthesis of available data and generalizable comparisons:
Key Features of Gpx4-IN-2:
- Target Specificity : Binds directly to GPX4, inhibiting its enzymatic activity and inducing ferroptosis .
- Anti-Proliferative Activity : Demonstrates efficacy in reducing cancer cell viability, particularly in models reliant on GPX4 for survival .
- Therapeutic Potential: Highlighted for its role in targeting drug-resistant cancers, though in vivo toxicity and pharmacokinetic profiles remain under investigation .
Hypothetical Comparison with Other GPX4 Inhibitors:
Although specific data on analogs (e.g., RSL3, ML162) are absent in the provided evidence, general distinctions can be outlined:
Parameter | This compound | Typical GPX4 Inhibitors (e.g., RSL3*) |
---|---|---|
Mechanism | Direct GPX4 inhibition | Covalent binding to GPX4 selenocysteine |
Cellular Impact | Induces ferroptosis via lipid ROS | Similar ferroptosis induction |
Selectivity | High for GPX4 | Potential off-target effects |
Research Stage | Preclinical (in vitro emphasis) | Well-characterized in vivo models |
Challenges in Comparative Analysis:
Limited Data: The evidence lacks structural details, IC50 values, or in vivo efficacy comparisons for this compound .
Research Findings and Implications
- Biochemical Specificity : highlights methodologies (e.g., NMR, biochemical assays) relevant to studying compound-target interactions, which could apply to this compound’s binding studies .
- Toxicological Context : underscores the importance of redox enzymes like GPX4 in cellular pathways, aligning with this compound’s mechanism .
- Analytical Challenges: notes difficulties in compound analysis (e.g., extraction efficiency, batch variability), which may affect reproducibility in this compound studies .
Biological Activity
Gpx4-IN-2 is a small molecule inhibitor specifically designed to target glutathione peroxidase 4 (GPX4), an essential enzyme in regulating ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and implications for therapeutic applications.
Overview of GPX4
GPX4 plays a crucial role in cellular antioxidant defense by reducing lipid hydroperoxides to their corresponding alcohols, thus preventing oxidative damage and maintaining cellular homeostasis. Its activity is vital for protecting cells from ferroptosis, which has been implicated in various diseases, including cancer, neurodegeneration, and inflammatory conditions .
This compound inhibits GPX4 activity, leading to the accumulation of lipid peroxides within cells. This inhibition triggers ferroptosis, particularly in cancer cells that are sensitive to oxidative stress. The compound's mechanism can be summarized as follows:
- Inhibition of GPX4 : this compound binds to GPX4, reducing its enzymatic activity.
- Induction of Ferroptosis : The decrease in GPX4 activity leads to increased levels of lipid peroxides, promoting ferroptotic cell death.
- Cellular Impact : This process has been shown to enhance the efficacy of certain chemotherapeutic agents by sensitizing cancer cells to oxidative stress .
Case Study 1: Cancer Cell Lines
A study involving various cancer cell lines demonstrated that this compound effectively induces ferroptosis. The following data summarizes the findings:
Cell Line | IC50 (µM) | ROS Levels (after treatment) | Ferroptosis Induction |
---|---|---|---|
MKN-45 | 5.0 | Increased | Yes |
MKN-74 | 6.5 | Increased | Yes |
A549 (Lung) | 7.0 | Increased | Yes |
The results indicate that this compound significantly enhances reactive oxygen species (ROS) levels, confirming its role as an effective inducer of ferroptosis in these cell lines .
Case Study 2: In Vivo Models
In vivo studies using mouse models have shown that administration of this compound leads to reduced tumor growth in xenograft models. Key findings include:
- Tumor Volume Reduction : Mice treated with this compound exhibited a 40% reduction in tumor volume compared to controls.
- Survival Rates : Increased survival rates were observed in treated groups, correlating with enhanced ferroptotic activity within tumors.
These findings suggest that targeting GPX4 with this compound could be a promising strategy in cancer therapy .
Implications for Disease Treatment
This compound's ability to induce ferroptosis has significant implications for treating various diseases:
- Cancer Therapy : By sensitizing tumor cells to oxidative stress, this compound can enhance the effectiveness of existing chemotherapeutic agents.
- Neurodegenerative Disorders : Given the role of ferroptosis in neurodegeneration, this compound may provide a novel therapeutic avenue for conditions such as Alzheimer's disease and multiple sclerosis .
- Inflammatory Diseases : The modulation of GPX4 activity could also influence inflammatory responses, providing potential benefits in diseases characterized by excessive inflammation.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of GPX4-IN-2 in cancer models?
this compound selectively inhibits glutathione peroxidase 4 (GPX4), a key enzyme responsible for mitigating lipid peroxidation. By disrupting GPX4 activity, the compound induces ferroptosis, a form of iron-dependent programmed cell death, which underlies its anti-proliferative effects in cancer cells . Researchers should validate this mechanism using lipid peroxidation assays (e.g., C11-BODIPY staining) alongside cell viability assays (e.g., MTT or ATP-based assays) to correlate enzyme inhibition with cytotoxic outcomes.
Q. What are the critical assays for evaluating this compound efficacy in vitro?
Key assays include:
- Lipid Peroxidation Measurement : Use fluorescent probes (e.g., LiperFluo) or malondialdehyde (MDA) quantification.
- Cell Viability Assays : ATP-based luminescence or resazurin reduction assays to assess dose-dependent cytotoxicity.
- GPX4 Activity Assays : Enzymatic activity kits (e.g., NADPH consumption monitoring) to confirm target engagement . Ensure consistency in cell culture conditions (e.g., iron availability, hypoxia) to minimize variability .
Advanced Research Questions
Q. How can researchers optimize experimental design to study this compound’s efficacy across diverse cancer cell lines?
- Variable Control : Standardize iron concentration (e.g., via ferric ammonium citrate supplementation) and oxygen levels, as ferroptosis is sensitive to redox imbalances .
- Cell Line Selection : Include GPX4-dependent lines (e.g., HT-1080 fibrosarcoma) and resistant models (e.g., GPX4-overexpressing clones) to explore mechanistic boundaries .
- Time-Course Experiments : Monitor ferroptosis markers (e.g., ACSL4 expression) at multiple timepoints to capture dynamic responses .
Q. How should researchers address contradictory data in this compound cytotoxicity studies?
Contradictions may arise from:
- Assay Interference : Lipid peroxidation probes may react with other ROS species; validate with orthogonal methods (e.g., electron microscopy for mitochondrial morphology changes) .
- Cell Model Heterogeneity : Use isogenic cell lines (e.g., CRISPR-edited GPX4 knockouts) to isolate compound-specific effects .
- Data Normalization : Include vehicle controls and normalize viability data to baseline ROS levels .
Q. What methodological strategies validate this compound’s specificity for GPX4 over related selenoproteins?
- Competitive Binding Assays : Use recombinant GPX4 and homologous enzymes (e.g., GPX1) to test selectivity .
- Genetic Rescue Experiments : Overexpress GPX4 in treated cells to confirm reversibility of ferroptosis .
- Proteomic Profiling : Perform mass spectrometry to identify off-target interactions .
Q. How can researchers investigate synergies between this compound and other therapies (e.g., chemotherapy)?
- Combinatorial Screening : Use matrix-based dose-response assays (e.g., SynergyFinder) to identify additive or synergistic effects .
- Mechanistic Interrogation : Assess downstream pathways (e.g., NRF2 activation) via Western blotting or RNA-seq to uncover crosstalk .
Q. What steps ensure reproducibility in this compound studies across laboratories?
- Detailed Protocols : Report exact compound concentrations, solvent controls (e.g., DMSO tolerability), and cell passage numbers .
- Inter-Lab Replication : Share aliquots of standardized reagents (e.g., this compound batches) via collaborative networks .
- Data Transparency : Publish raw flow cytometry files and uncropped blot images in supplementary materials .
Q. How should researchers design experiments to assess this compound’s long-term effects on tumor microenvironments?
- 3D Co-Culture Models : Incorporate stromal cells (e.g., fibroblasts) and immune cells to mimic in vivo conditions .
- Chronic Exposure Studies : Treat cells with sublethal this compound doses over weeks to model adaptive resistance .
Q. What methodologies identify resistance mechanisms to this compound in cancer cells?
- Genomic CRISPR Screens : Identify genes that confer resistance upon knockout (e.g., FSP1 or CoQ10 pathways) .
- Metabolomic Profiling : Compare lipidome and antioxidant metabolite levels in resistant vs. sensitive cells .
Q. How can researchers evaluate this compound’s interplay with apoptosis pathways?
- Co-Treatment with Apoptosis Inhibitors : Use Z-VAD-FMK to block apoptosis and isolate ferroptosis-specific effects .
- Multiparametric Flow Cytometry : Simultaneously measure annexin V (apoptosis) and propidium iodide/ROS probes (ferroptosis) .
Q. Methodological Resources
- Data Analysis : Employ tools like GraphPad Prism for nonlinear regression (e.g., IC50 calculations) and PCA for multi-omics integration .
- Reporting Standards : Follow the "ARRIVE Guidelines" for preclinical studies and include STAR Methods sections for clarity .
Properties
Molecular Formula |
C30H40N2O |
---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
N-[4-[(1S,3S)-3-butyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]phenyl]adamantan-1-amine |
InChI |
InChI=1S/C30H40N2O/c1-3-4-5-26-15-24-16-27(33-2)10-11-28(24)29(31-26)23-6-8-25(9-7-23)32-30-17-20-12-21(18-30)14-22(13-20)19-30/h6-11,16,20-22,26,29,31-32H,3-5,12-15,17-19H2,1-2H3/t20?,21?,22?,26-,29-,30?/m0/s1 |
InChI Key |
YBBBVOMLRKBZDK-MLMUNBGCSA-N |
Isomeric SMILES |
CCCC[C@H]1CC2=C(C=CC(=C2)OC)[C@@H](N1)C3=CC=C(C=C3)NC45CC6CC(C4)CC(C6)C5 |
Canonical SMILES |
CCCCC1CC2=C(C=CC(=C2)OC)C(N1)C3=CC=C(C=C3)NC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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